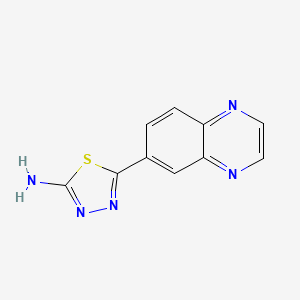
D-Aspartic acid alpha-tert-butyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Aspartic acid alpha-tert-butyl ester hydrochloride: is a chemical compound with the molecular formula C8H15NO4·HCl and a molecular weight of 225.67 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Aspartic acid alpha-tert-butyl ester hydrochloride typically involves the esterification of D-Aspartic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the esterification process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: D-Aspartic acid alpha-tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water or aqueous acid/base solutions.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Esterification: Typically involves alcohols (e.g., tert-butyl alcohol) and acid catalysts (e.g., sulfuric acid).
Hydrolysis: Requires water or aqueous solutions of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Utilizes various nucleophiles or electrophiles depending on the desired product.
Major Products:
Esterification: Produces esters such as D-Aspartic acid alpha-tert-butyl ester.
Hydrolysis: Yields D-Aspartic acid and tert-butyl alcohol.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: D-Aspartic acid alpha-tert-butyl ester hydrochloride is used in peptide synthesis and as a building block in the preparation of more complex molecules .
Biology: In biological research, it serves as a tool for studying protein interactions and functions .
Medicine: While not intended for therapeutic use, it is employed in the development of diagnostic assays and as a reference compound in pharmacological studies .
Industry: The compound is utilized in the production of specialized chemicals and materials, particularly in the field of proteomics .
Mécanisme D'action
The mechanism of action of D-Aspartic acid alpha-tert-butyl ester hydrochloride involves its role as a precursor in peptide synthesis. It interacts with various enzymes and molecular targets to facilitate the formation of peptide bonds. The ester group enhances its solubility and reactivity, making it a valuable intermediate in chemical reactions .
Comparaison Avec Des Composés Similaires
- L-Aspartic acid di-tert-butyl ester hydrochloride
- L-Glutamic acid di-tert-butyl ester
- D-Alanine tert-butyl ester hydrochloride
Comparison: D-Aspartic acid alpha-tert-butyl ester hydrochloride is unique due to its specific stereochemistry (D-form) and the presence of the alpha-tert-butyl ester group. This configuration imparts distinct reactivity and solubility properties compared to its L-form and other similar compounds .
Propriétés
Formule moléculaire |
C8H16ClNO4 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO4.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H,10,11);1H/t5-;/m1./s1 |
Clé InChI |
UIGULSHPWYAWSA-NUBCRITNSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H](CC(=O)O)N.Cl |
SMILES canonique |
CC(C)(C)OC(=O)C(CC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


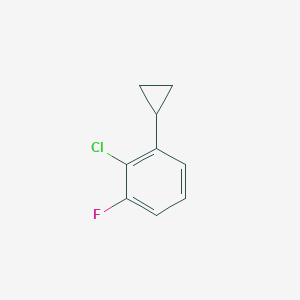
![[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B13706299.png)
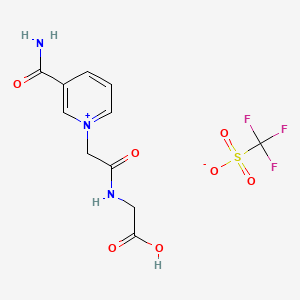

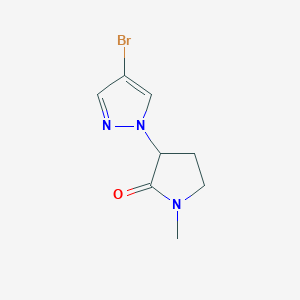
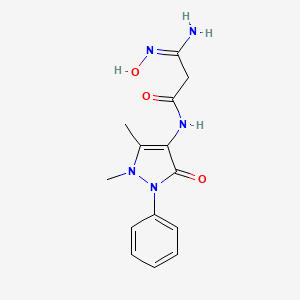

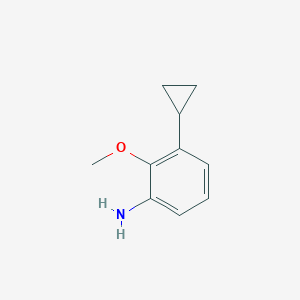
![5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)

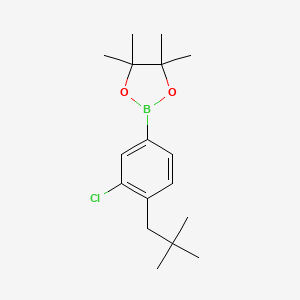
![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)

